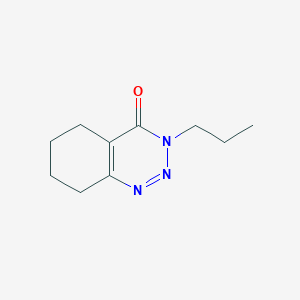
4-Propyloct-5-yn-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyloct-5-yn-4-amine is an organic compound characterized by the presence of an amine group attached to a carbon chain with a triple bond. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyloct-5-yn-4-amine can be achieved through various methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. Another method is the reductive amination of aldehydes or ketones with ammonia or amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Propyloct-5-yn-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or nitriles.
Reduction: Reduction of the triple bond can yield alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for acylation and sulfonation reactions
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Alkanes, alkenes.
Substitution: Amides, sulfonamides
Scientific Research Applications
4-Propyloct-5-yn-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Propyloct-5-yn-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The triple bond may also participate in π-π interactions and other non-covalent interactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Butyloct-5-yn-4-amine
- 4-Pentyloct-5-yn-4-amine
- 4-Hexyloct-5-yn-4-amine
Uniqueness
4-Propyloct-5-yn-4-amine is unique due to its specific carbon chain length and the presence of a triple bond, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61822-35-3 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
4-propyloct-5-yn-4-amine |
InChI |
InChI=1S/C11H21N/c1-4-7-10-11(12,8-5-2)9-6-3/h4-6,8-9,12H2,1-3H3 |
InChI Key |
HCHZRNDTQRWCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C#CCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14553617.png)

![3-Octylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14553626.png)


![2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14553652.png)

![3-Chloro-1-(4'-fluoro-2'-methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14553662.png)

methanone](/img/structure/B14553683.png)


